molecular formula C17H18N2O3 B11100783 Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate

Ethyl 4-{[(4-methylphenyl)carbamoyl]amino}benzoate

Cat. No.: B11100783
M. Wt: 298.34 g/mol
InChI Key: MWVIJSSEGYJBCU-UHFFFAOYSA-N
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Description

ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE is a chemical compound known for its various applications in scientific research and industry. It is a derivative of benzoic acid and is often used in the synthesis of other complex molecules. This compound is characterized by its unique structure, which includes an ethyl ester group and a toluidinocarbonyl amino group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE typically involves the reaction of ethyl 4-aminobenzoate with 4-toluidine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl chloroformate and triethylamine, which facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid, such as amines, esters, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug development and as a local anesthetic.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE.

    Benzocaine: A local anesthetic with a similar structure but different functional groups.

    Methyl 4-aminobenzoate: Another ester derivative of benzoic acid with similar properties.

Uniqueness

ETHYL 4-[(4-TOLUIDINOCARBONYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-3-22-16(20)13-6-10-15(11-7-13)19-17(21)18-14-8-4-12(2)5-9-14/h4-11H,3H2,1-2H3,(H2,18,19,21)

InChI Key

MWVIJSSEGYJBCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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